molecular formula C7H11ClO2S B2517217 (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride CAS No. 1354351-70-4

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride

Cat. No. B2517217
M. Wt: 194.67
InChI Key: LUQXFQXMGLMKEQ-RRKCRQDMSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves reactions with hydrogen sulfide and halomethanesulfonyl thiocyanates. For instance, 1-R-tricyclo[4.1.0.02,7]heptanes react with hydrogen sulfide under UV irradiation to produce endo-6-bicyclo[3.1.1]heptanethiols and bis(endo-6-bicyclo[3.1.1]heptyl) sulfides . Additionally, 1-R-tricyclo[4.1.0.02,7]heptanes take up methane- and halomethanesulfonyl thiocyanates at the central C1–C7 bond with high anti-selectivity, leading to bicyclo[3.1.1]heptane derivatives . These methods could potentially be adapted for the synthesis of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using ab initio optimization with a 6-31G basis set, which provides geometric parameters of radical intermediates in the sulfonylation of 1-R-tricyclo[4.1.0.02,7]heptanes . This suggests that similar computational methods could be used to analyze the molecular structure of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride.

Chemical Reactions Analysis

The chemical reactions of related bicyclic compounds include the oxidation of sulfides to sulfoxides and sulfones, and the elimination of HBr from bromine-substituted sulfoxides and sulfones . Additionally, the adducts of tricyclo[4.1.0.02,7]heptane with methanesulfonyl thiocyanate undergo transformations in the presence of bases, leading to various norpinanes and thioketones . These reactions provide a basis for understanding the potential reactivity of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride with nucleophiles and bases.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride are not directly discussed, the properties of similar compounds can be inferred. For example, the solubility, stability, and reactivity of the synthesized bicyclic sulfides, sulfoxides, and sulfones can provide insights into the behavior of sulfonyl chlorides under various conditions . The behavior of adducts in the presence of bases and their subsequent transformations can also shed light on the stability and reactivity of sulfonyl chloride derivatives .

Scientific Research Applications

Catalytic Activity in Asymmetric Synthesis

One significant application of bicyclic compounds closely related to "(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride" is in catalysis. Berthon-Gelloz and Hayashi (2006) demonstrated the use of chiral rhodium complexes derived from C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes in rhodium-catalyzed asymmetric addition reactions. These complexes exhibited high catalytic activity and enantioselectivity in additions to cyclic enones and N-sulfonylimines, highlighting their potential in synthesizing enantiomerically enriched products (Berthon-Gelloz & Hayashi, 2006).

Synthesis and Structural Analysis

Another application is the synthesis and structural elucidation of bicyclic compounds with sulfonyl groups. For instance, Borbulevych et al. (2002) investigated the reaction between 1-(phenylsulfonyl)tricyclo[4.1.0.02,7]heptane and nitryl chloride, leading to chlorination products. This study not only expands the synthetic routes to sulfonyl-containing bicyclic compounds but also provides insights into their structural properties through X-ray analysis (Borbulevych et al., 2002).

Reactions with Phenylethynyl Sulfones

Kostryukov and Masterova (2020) explored the photochemically induced anti-stereoselective addition of phenylethynyl sulfones to 1-bromotricyclo[4.1.0.02,7]heptane, resulting in monoadducts with a bicyclo[3.1.1]heptane structure. This research opens avenues for the development of new sulfone-based compounds with potential applications in material science and pharmaceutical chemistry (Kostryukov & Masterova, 2020).

Nanocatalysis

Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research underscores the role of sulfonyl-containing compounds in enhancing catalytic efficiency and highlights their potential in green chemistry applications (Goli-Jolodar et al., 2016).

Antiproliferative Activity

Iwan et al. (2020) synthesized sulfonamides based on the 2-azabicycloalkane skeleton, including structures akin to "(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride," and tested their antiproliferative activity. Some compounds showed inhibitory activity comparable to cisplatin against selected cell lines, suggesting their potential in developing new antitumor agents (Iwan et al., 2020).

properties

IUPAC Name

(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQXFQXMGLMKEQ-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride

CAS RN

1354351-70-4
Record name rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride
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